Goniothalamin epoxide
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Overview
Description
Goniothalamin epoxide is a natural product found in Goniothalamus amuyon with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Goniothalamin epoxide, a derivative of goniothalamin, has been a subject of interest in organic synthesis due to its biological activities. The synthesis of (R)-goniothalamin and (R)-goniothalamin oxide involves Jacobsen's hydrolytic kinetic resolution and ring-closing metathesis, providing rapid access to these natural products (Bose, Reddy, & Srikanth, 2008). Moreover, the synthesis of γ-monofluorinated goniothalamin analogues via regio- and stereoselective ring-opening hydrofluorination of epoxide showcases the chemical versatility of goniothalamin epoxide (Chen, Zheng, Huang, & Qing, 2011).
Antiproliferative and Anticancer Activities
Goniothalamin epoxide demonstrates significant antiproliferative activity. A study on its isomers and enantiomers revealed that ent-isogoniothalamin oxide was most active against several cancer cell lines, indicating its potential in cancer therapy (Marquissolo et al., 2009). Goniothalamin itself, and by extension its epoxide form, has been shown to induce apoptosis in various cancer cell lines, such as breast cancer-derived MDA-MB-231 cells, through multiple cellular pathways (Khaw-on, Pompimon, & Banjerdpongchai, 2018).
Mechanism of Action in Cancer Cells
The mechanism by which goniothalamin epoxide acts in cancer cells has been explored in several studies. It is known to cause apoptosis in coronary artery smooth muscle cells through the p53-dependent caspase-2 activation pathway (Chan et al., 2010). Additionally, its effect on human lung cancer cells, such as inducing DNA damage, apoptosis, and reducing migration ability, suggests a broad spectrum of anticancer activities (Chiu et al., 2011).
Broader Biological Activities
Beyond its anticancer properties, goniothalamin epoxide has shown efficacy in other biological activities. For instance, it exhibits larvicidal activity, indicating its potential as a mosquitocide (Kabir, Khan, & Mosaddik, 2003). Additionally, it has demonstrated antimicrobial activities, adding to its range of biological effects (Mosaddik & Haque, 2003).
properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2R)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C13H12O3/c14-11-8-4-7-10(15-11)13-12(16-13)9-5-2-1-3-6-9/h1-6,8,10,12-13H,7H2/t10-,12+,13+/m1/s1 |
InChI Key |
GMKNQTQLCWOLSD-WXHSDQCUSA-N |
Isomeric SMILES |
C1C=CC(=O)O[C@H]1[C@H]2[C@@H](O2)C3=CC=CC=C3 |
Canonical SMILES |
C1C=CC(=O)OC1C2C(O2)C3=CC=CC=C3 |
synonyms |
goniothalamin epoxide isogoniothalamin epoxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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